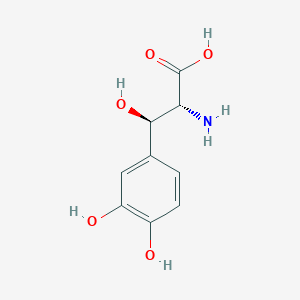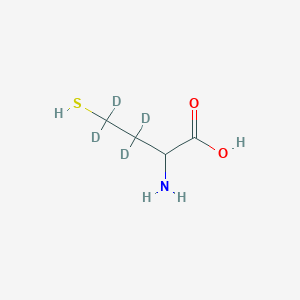![molecular formula C8H14ClN3O B1145573 (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride CAS No. 1227465-76-0](/img/structure/B1145573.png)
(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves ring opening followed by ring closure reactions. For example, the synthesis of novel pyrazolo[3,4-b]pyridine derivatives has been achieved through such methods, indicating the complexity and versatility of synthetic routes available for this class of compounds (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by complex heterocyclic systems. These structures have been established using various analytical techniques, including elemental analysis and spectral data. Computational methods, such as DFT calculations, are also employed to predict and confirm the molecular geometry, electronic structure, and reactivity of these molecules (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, showcasing a range of chemical behaviors. For instance, their reactivity has been explored through theoretical studies, which predict the sites of nucleophilic attack and help understand the chemical stability of these molecules. Such insights are crucial for their application in further chemical synthesis and modifications (Halim & Ibrahim, 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Pyrazole Derivatives : A study presented the synthesis of (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone, highlighting the potential of pyrazole derivatives in pharmacology due to a range of biological activities including antimicrobial and anticancer properties (Bawa et al., 2010).
Complex Formation and Structural Studies : Research involving cyclic π-perimeter hydrocarbon platinum group metal complexes of 3-(2-pyridyl)pyrazole derived ligands provided insights into the structural aspects of these complexes, potentially relevant for understanding similar compounds (Sairem et al., 2012).
Crystallography of Pyrazole Derivatives : A study on bis[3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl] selenide methanol hemisolvate provided detailed crystallographic data, contributing to the structural understanding of pyrazole compounds (Seredyuk et al., 2014).
Biological Activities
Antimicrobial and Anticancer Properties : Pyrazole derivatives have been investigated for their antimicrobial and anticancer activities. For instance, a study explored the antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives, showcasing the potential of pyrazole compounds in therapeutic applications (Sidhaye et al., 2011).
Potential in Anticancer Therapy : Novel pyrazole derivatives have shown promising results as potential anticancer agents, indicating the relevance of these compounds in medical research (Hafez et al., 2016).
Material Science Applications
- Corrosion Inhibition : Pyrazole derivatives have been studied as corrosion inhibitors, an application relevant in material science. For example, the inhibition effect of two organic compounds of the pyridine-pyrazole type in acidic corrosion of steel was investigated, demonstrating the potential use of these compounds in protecting materials (Tebbji et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-11-8-2-3-9-4-6(8)7(5-12)10-11;/h9,12H,2-5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJWUNFWFXPMFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679284 |
Source


|
| Record name | (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride | |
CAS RN |
1227465-76-0 |
Source


|
| Record name | (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1145490.png)






